
Celiprolol
Descripción general
Descripción
Celiprolol es un medicamento que pertenece a la clase de los betabloqueantes, utilizado principalmente en el tratamiento de la presión arterial alta y la angina de pecho. Es único debido a su acción antagonista selectiva sobre los receptores adrenérgicos beta-1 y su acción agonista parcial sobre los receptores adrenérgicos beta-2. Esta acción dual proporciona tanto propiedades cardioselectivas de bloqueo beta como propiedades vasodilatadoras leves .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de celiprolol implica varios pasos, comenzando con la preparación de intermediarios clave. Un método implica la reacción de p-fenitidina con sulfito de hidrógeno de sodio y tetrahidrofurano, seguida de la adición de N,N-dietilamino formamida. La reacción se lleva a cabo a temperaturas controladas y velocidades de agitación, seguida de pasos de purificación que incluyen filtración, lavado y recristalización .
Métodos de Producción Industrial
La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para el rendimiento y la pureza, con medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Celiprolol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y propiedades farmacocinéticas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones varían dependiendo del resultado deseado, con la temperatura, el pH y la elección del disolvente jugando papeles cruciales.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound incluyen sus metabolitos, que se excretan principalmente en la orina. Estos metabolitos resultan de los procesos de oxidación y reducción que ocurren en el hígado .
Aplicaciones Científicas De Investigación
Scientific Applications of Celiprolol
This compound is a β1-adrenoreceptor antagonist with partial β2 agonist activity, making it a selective adrenoreceptor modulator with antihypertensive and antianginal properties . While indicated for these uses in various countries, in the United States, this compound is proposed for treating vascular type Ehlers-Danlos syndrome (vEDS), a rare connective tissue disorder marked by fragile arterial structure and a heightened risk of life-threatening vascular complications .
Clinical Applications and Trials
Hypertension and Vascular Elasticity this compound has been evaluated across four clinical trials for improving hypertension and vascular elasticity . A 12-month study involving 12 patients with essential hypertension treated with 200 mg of this compound daily showed a significant reduction in mean supine blood pressure from 162/102 to 134/84 mm Hg (p < 0.005) and standing pressures from 155/101 to 134/88 mm Hg (p < 0.05) . Additionally, heart rate, serum cholesterol, and triglyceride levels decreased, while the high-density lipid fraction increased . Fibrinogen levels also saw an unexpected reduction, potentially minimizing blood viscosity associated with hypertension and possibly reducing the risk of thrombotic complications .
In a placebo-controlled, double-blind multicenter study, this compound demonstrated effectiveness in treating mild to moderate hypertension . After six weeks, blood pressure fell from 165/103 to 149/92 with this compound, and the percentage of patients achieving a diastolic blood pressure reduction of at least 10 mm Hg or to 90 mm Hg or below was significantly higher with this compound compared to placebo (66% vs. 38%, p < 0.001) .
Ischemic Heart Disease A study on patients with ischemic heart disease demonstrated that this compound exerts a vasodilatory effect without depressing cardiac function . This was observed via cardiac catheterization, where left ventricular and aortic pressures were recorded post intravenous infusion of this compound .
Vascular Ehlers-Danlos Syndrome (vEDS)
This compound has shown promise in the treatment of vEDS, a condition caused by pathogenic variants in procollagen 3A1, with arterial rupture being a critical clinical manifestation .
BBEST Trial The Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial reported a significant protective effect of this compound . A study of 40 patients with vEDS treated with this compound between 2011 and 2019 showed that most patients tolerated the treatment well . The annual risk of a major vascular event was 4.7%, similar to the treatment arm of the BBEST trial (5%) and lower than the control arm (12%), suggesting a potential protective effect .
Aortic Biomechanical Integrity Research using a novel read-out system confirmed that this compound significantly increases the biomechanical integrity of the thoracic aorta in mice modeling vEDS . this compound treatment led to a significantly higher rupture force in the descending aorta compared to untreated mice .
This compound in COPD Patients
A study comparing bisoprolol and this compound in patients with chronic obstructive pulmonary disease (COPD) indicated that neither beta-blocker worsened existing exercise dynamic hyperinflation at clinically recommended doses . This suggests that highly cardioselective beta-blockers like this compound are safe for use in COPD patients requiring beta-blocker therapy .
Additional effects
This compound has been found to reduce infarct size in studies, with evidence suggesting that nitric oxide (NO) may contribute to its protective effects .
Summary Table of this compound Applications
Mecanismo De Acción
Celiprolol ejerce sus efectos bloqueando selectivamente los receptores adrenérgicos beta-1, lo que reduce la frecuencia cardíaca y el gasto cardíaco. Además, su acción agonista parcial sobre los receptores adrenérgicos beta-2 conduce a una vasodilatación leve, contribuyendo aún más a sus efectos antihipertensivos. La combinación de estas acciones ayuda a reducir la presión arterial y a reducir la carga de trabajo del corazón .
Comparación Con Compuestos Similares
Compuestos Similares
Celiprolol se compara a menudo con otros betabloqueantes como atenolol, propranolol y metoprolol. Estos compuestos comparten propiedades similares de bloqueo beta, pero difieren en su selectividad y acciones farmacológicas adicionales .
Unicidad
Lo que diferencia a this compound es su acción agonista parcial sobre los receptores adrenérgicos beta-2, que proporciona propiedades vasodilatadoras leves. Esto lo hace particularmente útil para pacientes hipertensos que también padecen afecciones respiratorias como asma o bronquitis, ya que no aumenta la resistencia de las vías respiratorias .
Actividad Biológica
Celiprolol is a unique beta-blocker with a distinct pharmacological profile, primarily acting as a selective β1-adrenoceptor antagonist with partial β2-agonist activity. This compound has garnered attention for its various biological activities, particularly in cardiovascular health, oxidative stress reduction, and potential therapeutic applications in conditions like Vascular Ehlers-Danlos Syndrome (vEDS). This article presents an overview of the biological activity of this compound, supported by data tables and case studies.
This compound's biological activity can be attributed to several mechanisms:
- Antioxidative Properties : this compound has been shown to reduce oxidative stress by promoting nitric oxide (NO) release and decreasing reactive oxygen species (ROS) production. This antioxidant effect is particularly beneficial in hypertensive conditions where oxidative stress is prevalent .
- Endothelial Function : The drug enhances endothelial function by increasing the number of circulating endothelial progenitor cells (EPCs), which are crucial for vascular repair and regeneration. This compound stimulates EPC colony formation and migration while reducing senescence, thereby improving overall endothelial health .
- Vasodilatory Effects : this compound exhibits mild vasodilatory properties, which contribute to its antihypertensive effects. Studies have demonstrated significant increases in brachial artery diameter and blood flow velocity in response to this compound administration .
Case Study: Myocardial Infarction
A study conducted on rabbits indicated that this compound could significantly reduce myocardial infarct size. The mechanism involved the modulation of oxidative stress and inflammation, highlighting its cardioprotective effects during ischemic events .
Clinical Trial: Vascular Ehlers-Danlos Syndrome
A pivotal clinical trial named the DiSCOVER Trial is currently underway to assess the efficacy of this compound in patients with COL3A1-positive vEDS. Preliminary results from earlier studies suggest that this compound may reduce arterial complications in vEDS patients significantly compared to untreated controls .
Data Summary
The following table summarizes key findings from various studies regarding this compound's biological activity:
Propiedades
IUPAC Name |
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOATXPAWOHTVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57470-78-7 (mono-hydrochloride) | |
Record name | Celiprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020259 | |
Record name | Celiprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen. | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56980-93-9 | |
Record name | Celiprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56980-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Celiprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Celiprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Celiprolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELIPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-122 | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.